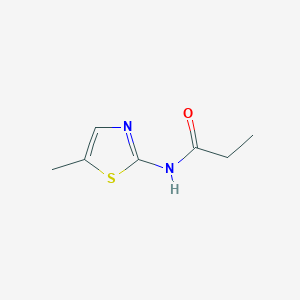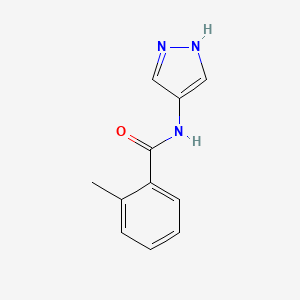
2-methyl-N-(1H-pyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it suitable for use in various research studies. In
作用机制
The mechanism of action of 2-methyl-N-(1H-pyrazol-4-yl)benzamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the growth of blood vessels that supply nutrients to cancer cells, leading to their death. Furthermore, this compound has been found to possess anti-inflammatory and anti-bacterial properties, making it suitable for use in the development of new drugs.
实验室实验的优点和局限性
One of the primary advantages of 2-methyl-N-(1H-pyrazol-4-yl)benzamide is its potent anti-cancer properties. This compound has been found to be effective against various types of cancer cells, making it suitable for use in the development of new cancer drugs. Additionally, this compound has been found to possess anti-inflammatory and anti-bacterial properties, making it suitable for use in the development of new drugs for the treatment of inflammatory and bacterial diseases.
One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for the research on 2-methyl-N-(1H-pyrazol-4-yl)benzamide. One potential direction is the development of new drugs that are based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which can help in the design of more effective drugs. Furthermore, studies are needed to determine the safety and toxicity of this compound, which can help in the development of new drugs that are safe for human use.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in the field of scientific research. This compound has been found to possess unique biochemical and physiological properties that make it suitable for use in various research studies. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs that are based on this compound.
合成方法
The synthesis of 2-methyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 2-methylbenzoic acid with hydrazine hydrate and acetic anhydride. The product obtained is then treated with 4-chloro-3-nitrobenzoyl chloride to yield the final compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
科学研究应用
2-methyl-N-(1H-pyrazol-4-yl)benzamide has been found to have several scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to possess anti-inflammatory and anti-bacterial properties, making it suitable for use in the development of new drugs.
属性
IUPAC Name |
2-methyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)11(15)14-9-6-12-13-7-9/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDDAXFNUUBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

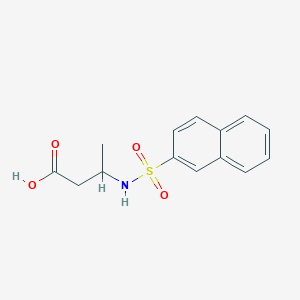

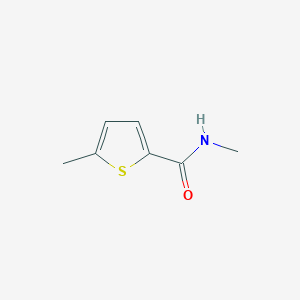

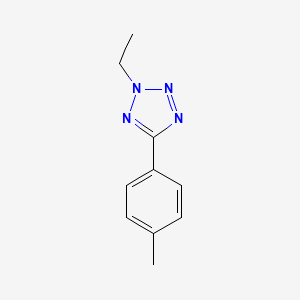

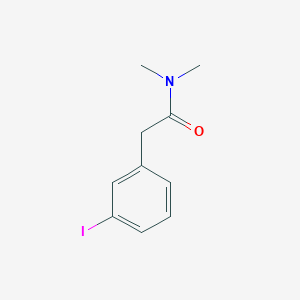
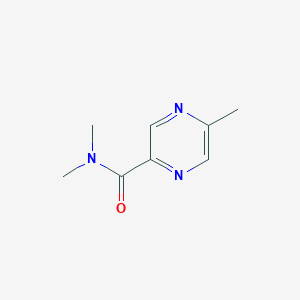
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
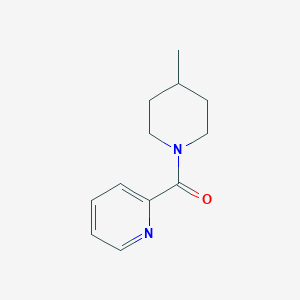
![N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
